molecular formula C6H10O B2469804 4-ethoxybut-1-yne CAS No. 26976-26-1

4-ethoxybut-1-yne

Cat. No.: B2469804
CAS No.: 26976-26-1
M. Wt: 98.145
InChI Key: WAPNRRHIEGNDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxybut-1-yne is an organic compound with the molecular formula C₆H₁₀O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes an ethoxy group attached to a butyne chain. The presence of both an ethoxy group and a triple bond makes it a versatile compound in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybut-1-yne can be synthesized through several methods. One common method involves the reaction of 4-chlorobut-1-yne with sodium ethoxide in an ethanol solution. The reaction proceeds under reflux conditions, resulting in the substitution of the chlorine atom with an ethoxy group.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydration of 4-ethynyl-1-butanol. This process involves the use of a palladium catalyst and an acidic medium to facilitate the addition of an ethoxy group to the butyne chain .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybut-1-yne undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethoxybut-2-yn-1-one using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to 4-ethoxybut-1-ene using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

4-Ethoxybut-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxybut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond and the ethoxy group. The triple bond allows for reactions such as addition and substitution, while the ethoxy group can undergo nucleophilic attack. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    4-Methoxybut-1-yne: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Propoxybut-1-yne: Similar structure but with a propoxy group instead of an ethoxy group.

    4-Butoxybut-1-yne: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: 4-Ethoxy

Properties

IUPAC Name

4-ethoxybut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNRRHIEGNDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26976-26-1
Record name 4-ethoxybut-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.